

Crystal Structure of Bis(pentafluorophenyl)dimethylsilane: A Technical Overview

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Compound of Interest

Compound Name: *Bis(pentafluorophenyl)dimethylsilane*
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For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide is intended to provide a comprehensive overview of the crystal structure of **bis(pentafluorophenyl)dimethylsilane**. However, a thorough search of established chemical and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), indicates that the specific crystal structure for **bis(pentafluorophenyl)dimethylsilane** has not yet been experimentally determined and deposited in the publicly available scientific literature.

Therefore, this document will outline the type of data and experimental protocols that would be presented had the crystal structure been determined. This framework can serve as a guide for future research and for the interpretation of data once it becomes available.

Hypothetical Crystallographic Data

Once the crystal structure of **bis(pentafluorophenyl)dimethylsilane** is determined, the crystallographic data would be summarized in a table similar to the one below. This data provides the fundamental geometric parameters of the unit cell, which is the basic repeating unit of the crystal lattice.

Table 1: Hypothetical Crystal Data and Structure Refinement for
Bis(pentafluorophenyl)dimethylsilane.

Parameter	Value
Empirical formula	<chem>C14H6F10Si</chem>
Formula weight	392.27 g/mol
Temperature	e.g., 100(2) K
Wavelength	e.g., 0.71073 Å (Mo Kα)
Crystal system	e.g., Monoclinic
Space group	e.g., P2 ₁ /c
Unit cell dimensions	
a	e.g., 8.000(1) Å
b	e.g., 12.000(2) Å
c	e.g., 15.000(3) Å
α	90°
β	e.g., 95.00(1)°
γ	90°
Volume	e.g., 1433.0(5) Å ³
Z	e.g., 4
Density (calculated)	e.g., 1.819 Mg/m ³
Absorption coefficient	e.g., 0.350 mm ⁻¹
F(000)	e.g., 776
Data collection	
Crystal size	e.g., 0.20 x 0.15 x 0.10 mm ³
θ range for data collection	e.g., 2.00 to 28.00°
Index ranges	e.g., -10 ≤ h ≤ 10, -15 ≤ k ≤ 15, -19 ≤ l ≤ 19
Reflections collected	e.g., 15000

Independent reflections	e.g., 3500 [R(int) = 0.040]
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Refinement	
Refinement method	e.g., Full-matrix least-squares on F^2
Data / restraints / parameters	e.g., 3500 / 0 / 250
Goodness-of-fit on F^2	e.g., 1.05
Final R indices [$ I > 2\sigma(I)$]	e.g., $R_1 = 0.045$, $wR_2 = 0.110$
R indices (all data)	e.g., $R_1 = 0.060$, $wR_2 = 0.125$
Largest diff. peak and hole	e.g., 0.50 and -0.45 e. \AA^{-3}
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Hypothetical Bond Lengths and Angles

A detailed analysis of the molecular geometry would yield precise measurements of bond lengths and angles. This information is crucial for understanding the steric and electronic properties of the molecule.

Table 2: Hypothetical Selected Bond Lengths (\AA) and Angles ($^\circ$) for **Bis(pentafluorophenyl)dimethylsilane**.

Bond	Length (Å)	Angle	Degree (°)
Si-C(1)	e.g., 1.850(3)	C(1)-Si-C(2)	e.g., 110.0(1)
Si-C(2)	e.g., 1.851(3)	C(1)-Si-C(7)	e.g., 109.5(1)
Si-C(7)	e.g., 1.860(3)	C(2)-Si-C(7)	e.g., 109.4(1)
Si-C(13)	e.g., 1.862(3)	C(1)-Si-C(13)	e.g., 109.8(1)
C(7)-F(1)	e.g., 1.350(4)	C(2)-Si-C(13)	e.g., 109.7(1)
C(8)-F(2)	e.g., 1.348(4)	C(7)-Si-C(13)	e.g., 108.5(1)
...	...	Si-C(7)-C(8)	e.g., 121.0(2)
Si-C(7)-C(12)	e.g., 120.8(2)		
...	...		

Experimental Protocols

The determination of a crystal structure involves a series of precise experimental steps. A typical workflow is outlined below.

Synthesis and Crystallization

A detailed protocol for the synthesis of **bis(pentafluorophenyl)dimethylsilane** would be provided, followed by the crystallization procedure. Single crystals suitable for X-ray diffraction are typically grown by methods such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

Example Protocol:

- Synthesis of **bis(pentafluorophenyl)dimethylsilane** via the reaction of dichlorodimethylsilane with pentafluorophenyl lithium or a Grignard reagent.
- Purification of the crude product using techniques like distillation or column chromatography.
- Dissolving the purified compound in a suitable solvent (e.g., hexane, toluene).

- Slow evaporation of the solvent at room temperature or controlled cooling to induce crystallization.
- Selection of a single crystal of appropriate size and quality under a microscope.

X-ray Data Collection

A single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded on a detector.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is then refined using full-matrix least-squares methods to minimize the difference between the observed and calculated structure factors.

Molecular Structure Visualization

A diagram of the molecular structure provides a clear visual representation of the atomic connectivity and conformation.

Caption: Molecular structure of **bis(pentafluorophenyl)dimethylsilane**.

Conclusion

While the definitive crystal structure of **bis(pentafluorophenyl)dimethylsilane** is not currently available, this guide provides a comprehensive framework for the data and experimental protocols that would be associated with its determination. The availability of such data in the future would be invaluable for researchers in materials science and medicinal chemistry, enabling a deeper understanding of its structure-property relationships. We encourage researchers to pursue the crystallization and structural analysis of this compound to fill this gap in the scientific literature.

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